(S)-1-[(Pyridin-4-yl)carbonyl]pyrrolidin-3-amine dihydrochloride is a chemical compound that belongs to the class of pyridine derivatives. It features a pyrrolidine ring and a pyridine moiety, which are common structural components in various pharmacologically active compounds. This compound exhibits potential therapeutic properties, particularly in the treatment of inflammatory and autoimmune diseases due to its ability to inhibit specific kinases involved in these pathways.
(S)-1-[(Pyridin-4-yl)carbonyl]pyrrolidin-3-amine dihydrochloride can be classified as:
The synthesis of (S)-1-[(Pyridin-4-yl)carbonyl]pyrrolidin-3-amine dihydrochloride typically involves several steps, including:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time to optimize yield and purity. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
The molecular structure of (S)-1-[(Pyridin-4-yl)carbonyl]pyrrolidin-3-amine dihydrochloride features:
The molecular formula for this compound is , with a molecular weight of approximately 266.14 g/mol. The compound's stereochemistry is crucial for its biological activity, with specific configurations influencing its interaction with biological targets.
(S)-1-[(Pyridin-4-yl)carbonyl]pyrrolidin-3-amine dihydrochloride can participate in various chemical reactions typical for amines and heterocycles:
These reactions are often influenced by factors such as solvent polarity, temperature, and the presence of catalysts or protecting groups. Understanding these parameters is essential for optimizing synthetic routes and achieving desired derivatives.
The mechanism of action for (S)-1-[(Pyridin-4-yl)carbonyl]pyrrolidin-3-amine dihydrochloride primarily involves its role as an inhibitor of Interleukin-1 Receptor Associated Kinases (IRAKs). By inhibiting these kinases:
Research indicates that compounds targeting IRAKs can significantly reduce inflammatory responses in cellular models, suggesting potential efficacy in clinical applications .
Characterization through techniques like infrared spectroscopy provides insights into functional groups present, while nuclear magnetic resonance spectroscopy can confirm structural integrity.
(S)-1-[(Pyridin-4-yl)carbonyl]pyrrolidin-3-amine dihydrochloride has potential applications in:
The strategic disconnection of (S)-1-[(pyridin-4-yl)carbonyl]pyrrolidin-3-amine dihydrochloride reveals two primary synthons: a pyridin-4-yl carbonyl electrophile and an (S)-pyrrolidin-3-amine nucleophile. The C–N bond between the pyrrolidine nitrogen and the carbonyl group represents the optimal disconnection site, as it allows convergent access to readily available building blocks [1] [6]. The pyridine moiety is typically derived from 4-pyridinecarboxylic acid (isonicotinic acid) or its acid chloride, while the pyrrolidine fragment originates from chiral-pool sources like (S)-proline or protected (S)-3-aminopyrrolidine [5] [6]. Alternative disconnections, such as C–C bond formation at the pyrrolidine C3 position, are less favored due to challenges in stereocontrol and functional group compatibility. Industrial routes often employ N-Boc-protected (S)-3-aminopyrrolidine to prevent undesired nucleophilic reactions at the amine during acylation [1] [6].
Table 1: Retrosynthetic Pathways for Pyrrolidine-Pyridine Hybrids
Disconnection Site | Synthons Generated | Complexity Rating | Key Challenges |
---|---|---|---|
Pyrrolidine N–C(O) bond | (S)-Pyrrolidin-3-amine + 4-Pyridinecarbonyl chloride | Low | Amine protection required; chiral integrity maintenance |
Pyrrolidine C3–N bond | (S)-1-(Pyridin-4-ylcarbonyl)pyrrolidine + Amine source | High | Low regioselectivity; racemization risk |
Pyridine C4–C(O) bond | Pyridin-4-yl metal + (S)-1-(Chlorocarbonyl)pyrrolidin-3-amine | Moderate | Organometallic instability; side reactions |
The incorporation of the pyridin-4-yl carbonyl group employs coupling reagents to activate the carboxylic acid functionality of isonicotinic acid, minimizing racemization and maximizing yield. Carbodiimide-based reagents (e.g., dicyclohexylcarbodiimide, diisopropylcarbodiimide) paired with N-hydroxyl catalysts (e.g., 1-hydroxybenzotriazole) in aprotic solvents like dichloromethane or dimethylformamide achieve yields exceeding 85% [1] [9]. Direct acyl chloride routes—using thionyl chloride or oxalyl chloride to convert isonicotinic acid to 4-pyridinecarbonyl chloride—offer high reactivity but require stringent moisture control and low temperatures (−10°C to 0°C) to prevent hydrolysis [1]. Solvent selection critically impacts reaction efficiency: Polar aprotic solvents (acetonitrile, dimethylformamide) enhance reagent solubility but may promote epimerization, while chlorinated solvents (dichloromethane) preserve stereochemistry at the expense of slower kinetics [1] [9]. Post-acylation purification typically involves aqueous washes (to remove coupling byproducts) followed by silica gel chromatography, yielding >95% pure amide intermediates [1].
Table 2: Acylation Reagent Systems for Pyridinecarbonyl Transfer
Activation Method | Reagents/Conditions | Yield Range | Epimerization Risk |
---|---|---|---|
Carbodiimide-Mediated | Dicyclohexylcarbodiimide/1-Hydroxybenzotriazole, 0–25°C | 75–92% | Low |
Acyl Chloride | 4-Pyridinecarbonyl chloride, triethylamine, −10°C | 70–88% | Moderate (pH-sensitive) |
Uronium Salts | O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate, 20°C | 80–95% | Very Low |
Mixed Anhydride | Isobutyl chloroformate, N-methylmorpholine, −15°C | 65–80% | Moderate |
The chiral (S)-pyrrolidin-3-amine fragment is synthesized via chiral-pool exploitation or asymmetric catalysis. The chiral-pool approach utilizes (S)-proline or its derivatives as starting materials. (S)-Proline undergoes regioselective N-Boc protection followed by carbonyl reduction with lithium aluminum hydride or sodium borohydride to afford (S)-N-Boc-3-aminopyrrolidine with >99% enantiomeric excess [5] [6]. Alternative routes include enzymatic resolution of racemic 3-aminopyrrolidine using lipases or acylases, though yields rarely exceed 50% due to kinetic limitations [6]. Asymmetric synthetic methods leverage chiral auxiliaries or catalysts:
Critical to all routes is the protection of the C3-amine as tert-butyloxycarbonyl, benzyloxycarbonyl, or phthalimide groups to prevent side reactions during subsequent acylation. Deprotection post-acylation (e.g., hydrogenolysis for benzyloxycarbonyl, trifluoroacetic acid for tert-butyloxycarbonyl) liberates the free amine for salt formation [5] [6].
Conversion of the free base to the dihydrochloride salt enhances crystallinity, stability, and aqueous solubility. The reaction uses hydrogen chloride gas or hydrochloric acid solutions in solvents like ethyl acetate, diethyl ether, or isopropanol [1] [8]. Key parameters include:
The dihydrochloride salt exhibits superior hygroscopic stability compared to mono-hydrochloride forms, as confirmed by dynamic vapor sorption analysis. Crystalline purity is validated via differential scanning calorimetry (sharp endotherm at 218–220°C) and powder X-ray diffraction [1] [8].
Table 3: Salt Crystallization Conditions and Outcomes
Solvent System | Hydrochloride Source | Equivalents | Yield | Purity (HPLC) |
---|---|---|---|---|
Ethyl acetate/IPA (4:1) | Hydrogen chloride gas | 2.2 | 92% | 99.5% |
Anhydrous diethyl ether | 4M Hydrochloric acid in dioxane | 2.0 | 85% | 98.8% |
Methanol/ethyl acetate | Concentrated aqueous hydrochloric acid | 2.5 | 78% | 97.2% |
Acetonitrile | Hydrochloric acid/isopropanol | 2.1 | 88% | 99.1% |
CAS No.:
CAS No.: 573-35-3
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0